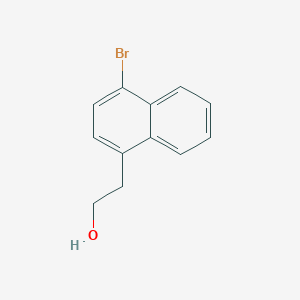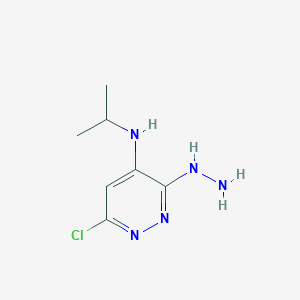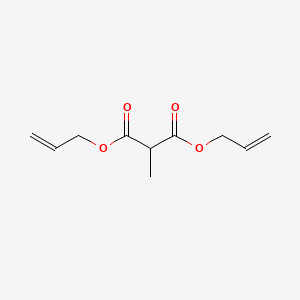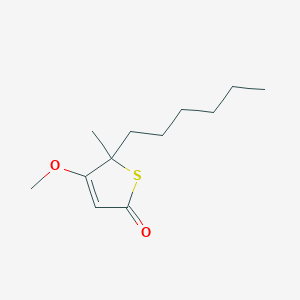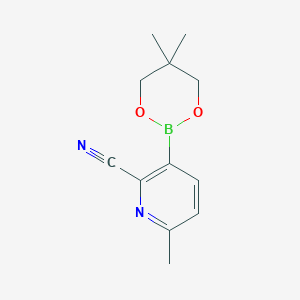
3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-methylpyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-methylpyridine-2-carbonitrile is a chemical compound with a unique structure that includes a boron-containing dioxaborinane ring and a pyridinecarbonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-methylpyridine-2-carbonitrile typically involves the formation of the dioxaborinane ring followed by its attachment to the pyridinecarbonitrile moiety. One common method involves the reaction of 2,6-dimethylpyridine with boronic acid derivatives under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled environments to facilitate the reaction and minimize impurities .
化学反応の分析
Types of Reactions
3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-methylpyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
科学的研究の応用
3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-methylpyridine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-methylpyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The boron-containing dioxaborinane ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The pyridinecarbonitrile moiety may also play a role in binding to specific receptors or active sites, leading to various biochemical effects .
類似化合物との比較
Similar Compounds
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: This compound shares the dioxaborinane ring structure but differs in the attached phenyl group.
Phenylboronic Acid Neopentyl Glycol Ester: Similar in containing a boronic acid ester but with different substituents.
Uniqueness
3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-methylpyridine-2-carbonitrile is unique due to its combination of the dioxaborinane ring and pyridinecarbonitrile moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
特性
分子式 |
C12H15BN2O2 |
|---|---|
分子量 |
230.07 g/mol |
IUPAC名 |
3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C12H15BN2O2/c1-9-4-5-10(11(6-14)15-9)13-16-7-12(2,3)8-17-13/h4-5H,7-8H2,1-3H3 |
InChIキー |
GTLSSXBSXQZHGH-UHFFFAOYSA-N |
正規SMILES |
B1(OCC(CO1)(C)C)C2=C(N=C(C=C2)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


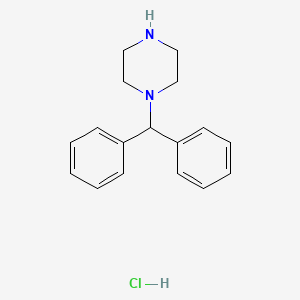
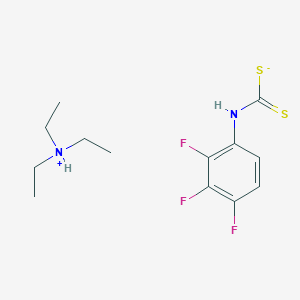
![[(2-Formyl-6-methoxyphenyl)sulfanyl]acetic acid](/img/structure/B8675785.png)
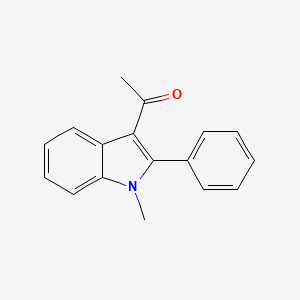
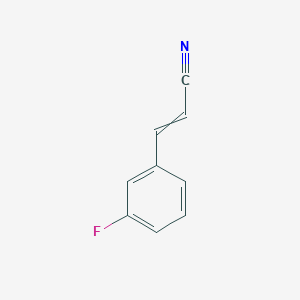
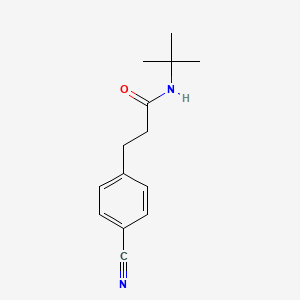
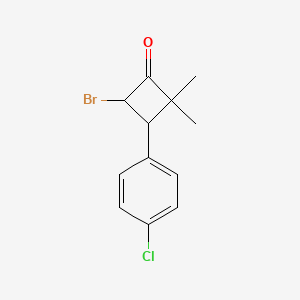
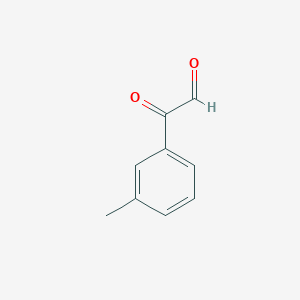

![6-nitro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B8675856.png)
